molecular formula C20H8F5N3O4 B4931083 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B4931083
M. Wt: 449.3 g/mol
InChI Key: UTSWTRPJLCCYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, also known as NBD-556, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that has been used to study the binding of ligands to proteins, as well as to investigate the interactions between different molecules in biological systems.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the binding of the fluorescent probe to a target molecule, such as a protein or a small molecule. Upon binding, the fluorescent properties of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide are altered, resulting in a change in fluorescence intensity or wavelength. This change can be detected using fluorescence spectroscopy, allowing researchers to monitor the binding of ligands to proteins or the interactions between different molecules.
Biochemical and Physiological Effects:
3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent probe that has been widely used in vitro to study biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments include its high sensitivity and selectivity for binding to target molecules, its non-toxic nature, and its ability to monitor real-time interactions between molecules. However, the limitations of using 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide include its high cost, its limited stability in solution, and its potential for interfering with the biological activity of target molecules.

Future Directions

For 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide include the development of new synthetic methods to improve its stability and reduce its cost, as well as the application of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in vivo to study biological systems in living organisms. Additionally, 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide could be used in combination with other fluorescent probes to investigate complex biological systems and to develop new diagnostic tools for disease detection and treatment.

Synthesis Methods

The synthesis of 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, starting with the reaction of 2-amino-5-nitrobenzoic acid with pentafluorobenzoyl chloride to form 2-(pentafluorophenyl)-1,3-benzoxazole-5-carboxylic acid. This intermediate is then coupled with 4-aminobenzamide in the presence of a coupling agent and a base to form 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been widely used in scientific research as a fluorescent probe to study the binding of ligands to proteins. It has been used to investigate the interactions between different molecules in biological systems, such as the binding of small molecules to enzymes and the binding of peptides to receptors. 3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has also been used to study the conformational changes of proteins upon ligand binding and to monitor protein-protein interactions.

properties

IUPAC Name

3-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8F5N3O4/c21-14-13(15(22)17(24)18(25)16(14)23)20-27-11-7-9(4-5-12(11)32-20)26-19(29)8-2-1-3-10(6-8)28(30)31/h1-7H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSWTRPJLCCYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8F5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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